2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine

Description

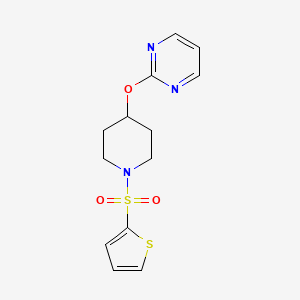

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a pyrimidine ring substituted with a thiophen-2-ylsulfonyl group and a piperidin-4-yloxy group, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name |

2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c17-21(18,12-3-1-10-20-12)16-8-4-11(5-9-16)19-13-14-6-2-7-15-13/h1-3,6-7,10-11H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBTUJYYMWGMHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CC=N2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine undergoes various chemical reactions, including:

Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine is with a molecular weight of approximately 325.4 g/mol. Its unique structure consists of a pyrimidine ring substituted with a thiophenesulfonyl group and a piperidine moiety, which contributes to its diverse chemical properties.

Scientific Research Applications

1. Medicinal Chemistry

- Antiviral Properties : Preliminary studies indicate that this compound acts as an antagonist for the CCR5 receptor, which is crucial for HIV entry into host cells. By blocking this receptor, it may inhibit viral replication, suggesting potential use in antiviral therapies targeting HIV infections.

- Antimicrobial Activity : The compound has shown moderate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values comparable to established antibiotics .

2. Cancer Research

- Ongoing research is exploring the compound's potential as an anticancer agent. It is believed to modulate cellular signaling pathways that could inhibit tumor growth. Specific derivatives have been synthesized to enhance potency against cancer cell lines .

3. Biological Activity

- Beyond antiviral and antibacterial properties, the compound is being investigated for its effects on other biological targets, including potential anti-inflammatory effects. Its mechanism of action involves interaction with specific enzymes or receptors that regulate cellular processes .

Case Study 1: Anti-HIV Activity

A 2020 study synthesized several piperidine derivatives related to this compound and evaluated their efficacy against HIV. The most potent derivative demonstrated significant inhibition of HIV replication in vitro, with an IC50 value in the nanomolar range, indicating strong antiviral activity.

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial efficacy, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results showed that modifications to the piperidine ring enhanced antimicrobial potency, with MIC values ranging from 5 µM to 20 µM depending on the derivative .

Mechanism of Action

The mechanism of action of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine

- 2-thio-containing pyrimidines

- Piperidine derivatives

Uniqueness

Compared to similar compounds, 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine stands out due to its unique combination of a pyrimidine ring with a thiophen-2-ylsulfonyl group and a piperidin-4-yloxy group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for scientific research .

Biological Activity

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Piperidine Ring : Cyclization reactions with appropriate precursors.

- Introduction of the Thiophene Sulfonyl Group : Achieved through sulfonylation using thiophene-2-sulfonyl chloride.

- Coupling with Pyrimidine : Nucleophilic substitution reactions to form the final compound.

These reactions are usually conducted under controlled conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the thiophene sulfonyl group enhances binding affinity, while the piperidine and pyrimidine rings contribute to the compound's stability and specificity .

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study found that derivatives of pyrimidine compounds exhibited significant antiproliferative effects against breast cancer cell lines, with IC50 values indicating potency comparable to established drugs like Olaparib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-436 | 2.57 |

| Olaparib | MDA-MB-436 | 8.90 |

These findings suggest that modifications in the structure can lead to enhanced biological activity, providing a framework for further drug development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies evaluating minimum inhibitory concentrations (MIC) revealed significant effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

These results underscore the compound's dual functionality as both an anticancer and antimicrobial agent, making it a candidate for further exploration in pharmacological applications .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Study on Breast Cancer Cell Lines : This study assessed the compound's impact on cell cycle progression and apoptosis induction in MDA-MB-436 cells. The results indicated a significant increase in G2 phase cells after treatment, suggesting that the compound effectively disrupts normal cell cycle regulation .

- Antimicrobial Efficacy Assessment : Another study focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, demonstrating its potential utility in treating biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.